1,3-Bis(1-phenylethyl)imidazol-1-ium chloride
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Overview
Description
1,3-Bis(1-phenylethyl)imidazol-1-ium chloride is a chemical compound with the molecular formula C19H21ClN2. It is a white or pale yellow crystalline solid that is soluble in water and some organic solvents. This compound is part of the imidazolium family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(1-phenylethyl)imidazol-1-ium chloride can be synthesized through a series of chemical reactions. One common method involves the reaction of imidazole with 1-phenylethyl chloride in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(1-phenylethyl)imidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as halides, thiolates, or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium thiolate in dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium salts with different substituents, while reduction can produce imidazole derivatives with altered functional groups .
Scientific Research Applications
1,3-Bis(1-phenylethyl)imidazol-1-ium chloride has a wide range of scientific research applications:
Chemistry: It is used as a catalyst or ligand in various organic synthesis reactions, including cross-coupling and polymerization reactions.
Biology: This compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Industry: It is used in the production of ionic liquids, which have applications in electrochemistry, separation processes, and green chemistry[][3].
Mechanism of Action
The mechanism of action of 1,3-Bis(1-phenylethyl)imidazol-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The imidazolium moiety can form hydrogen bonds and electrostatic interactions with biological molecules, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may result from disrupting the cell membrane integrity of microorganisms .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium chloride
- 1,3-Bis(®-1-phenylethyl)-1H-imidazol-3-ium chloride
Uniqueness
1,3-Bis(1-phenylethyl)imidazol-1-ium chloride is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to other imidazolium compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .
Properties
Molecular Formula |
C19H21ClN2 |
---|---|
Molecular Weight |
312.8 g/mol |
IUPAC Name |
1,3-bis(1-phenylethyl)imidazol-1-ium;chloride |
InChI |
InChI=1S/C19H21N2.ClH/c1-16(18-9-5-3-6-10-18)20-13-14-21(15-20)17(2)19-11-7-4-8-12-19;/h3-17H,1-2H3;1H/q+1;/p-1 |
InChI Key |
XGJRZQHDLLMQMR-UHFFFAOYSA-M |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=C[N+](=C2)C(C)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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